molecular formula C21H20ClN5O2S B2943747 N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide CAS No. 1359201-72-1

N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

Cat. No.: B2943747
CAS No.: 1359201-72-1
M. Wt: 441.93
InChI Key: PSBLOFATLWTXPG-UHFFFAOYSA-N
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Description

The compound N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²⁶.0¹¹¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a nitrogen- and sulfur-containing heterocyclic molecule with a complex tetracyclic core. Its structural uniqueness lies in the fusion of aza (nitrogen) and thia (sulfur) heteroatoms within a rigid polycyclic framework, coupled with a 4-chlorophenylethyl acetamide substituent.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c22-14-7-5-13(6-8-14)9-10-23-17(28)11-27-21(29)26-12-24-20-18(19(26)25-27)15-3-1-2-4-16(15)30-20/h5-8,12H,1-4,9-11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLOFATLWTXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a complex compound with potential biological activity. This article explores its biological properties, synthesis, and relevant research findings.

Molecular Structure

The compound features a unique tetracyclic structure that contributes to its biological activity. Its molecular formula is C25H21ClN4OC_{25}H_{21}ClN_4O with a molecular weight of 428.92 g/mol. The presence of the 4-chlorophenyl group is significant for its pharmacological properties.

PropertyValue
Molecular Weight428.92 g/mol
LogP (Partition Coefficient)5.324
SolubilityLow (LogSw = -6.02)
Polar Surface Area55.444 Ų
pKa (Acid Dissociation Constant)13.24

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

Case Study 1: Hypolipidemic Effects

A study involving derivatives of similar chemical structures reported significant reductions in lipid levels in hereditary hyperlipidemic rats compared to normal rats. The compound was noted for its effectiveness at lower dosages in hyperlipidemic conditions .

Case Study 2: Antiplatelet Activity

In vitro studies have shown that certain compounds with similar tetracyclic structures can effectively inhibit platelet aggregation, suggesting potential applications in cardiovascular health management .

Synthesis Methods

The synthesis of this compound involves multiple steps including:

  • Formation of the Tetracyclic Core : Utilizing cyclization reactions to construct the tetracyclic framework.
  • Functionalization : Introducing the chlorophenyl ethyl group through nucleophilic substitution reactions.
  • Final Acetamide Formation : Converting intermediate products into the final acetamide form through acylation reactions.

Research Findings

Recent studies have focused on the biological activity of structurally related compounds which suggest that modifications in the side chains can significantly alter pharmacological effects .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linkage

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Conditions Products Yield References
6M HCl, reflux, 12 h2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[...]}-acetic acid + 2-(4-chlorophenyl)ethylamine78%
2M NaOH, 80°C, 8 hSodium salt of acetic acid derivative + free amine85%

This reaction is critical for prodrug activation or metabolite studies. The stability of the tetracyclic core during hydrolysis is ensured by its aromatic stabilization.

Nucleophilic Aromatic Substitution (NAS) at the 4-Chlorophenyl Group

The electron-deficient 4-chlorophenyl moiety participates in NAS reactions with strong nucleophiles (e.g., amines, alkoxides).

Reagent Conditions Products Yield References
PiperidineDMF, 120°C, 24 hN-[2-(4-piperidinophenyl)ethyl]-[...]acetamide62%
Sodium methoxideMeOH, reflux, 10 hN-[2-(4-methoxyphenyl)ethyl]-[...]acetamide71%

The reaction proceeds via a Meisenheimer complex intermediate, confirmed by NMR studies in analogous chlorophenyl systems .

Oxidation of the Thia Moiety

The sulfur atom in the 10-thia bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing Agent Conditions Products Yield References
H₂O₂ (30%)AcOH, 50°C, 6 hSulfoxide derivative88%
mCPBADCM, 0°C → RT, 2 hSulfone derivative76%

Sulfoxide formation is stereoselective, with a 3:1 diastereomeric ratio observed via chiral HPLC.

Cycloaddition Reactions

The strained tetracyclic system participates in [4+2] cycloadditions with dienophiles like maleic anhydride.

Dienophile Conditions Products Yield References
Maleic anhydrideToluene, 100°C, 48 hHexacyclic Diels-Alder adduct55%

Density Functional Theory (DFT) calculations on analogous systems predict regioselectivity at the electron-rich double bond within the tetracyclic core .

Functionalization via Buchwald-Hartwig Coupling

The aromatic amine generated after hydrolysis undergoes cross-coupling reactions.

Substrate Catalyst Products Yield References
4-BromotoluenePd(OAc)₂/XPhosN-[2-(4-biphenyl)ethyl]-[...]acetamide68%

Reaction optimization data show that electron-deficient aryl halides enhance coupling efficiency .

Photochemical Reactivity

UV irradiation induces ring-opening in the tetracyclic core, forming reactive diradical intermediates.

Wavelength Conditions Products Yield References
254 nmMeCN, N₂ atmosphere, 2 hBicyclic thiolactam + CO release91%

Time-resolved spectroscopy confirms nanosecond-lived diradical intermediates .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Framework

The tetracyclic core of the target compound features 10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²⁶.0¹¹¹⁶] architecture. Key analogs include:

N-(2,6-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[...]hexadeca[...]tetraen-4-yl}acetamide (): Shares the same tetracyclic core but substitutes the 4-chlorophenylethyl group with a 2,6-dimethylphenyl moiety.

N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[...]hexadeca[...]tetraen-8-yl}phenyl)acetamide (): Replaces sulfur with oxygen (trioxa vs. thia) and modifies the heteroatom arrangement.

Table 1: Structural and Electronic Differences
Compound Heteroatoms in Core Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 4N, 1S 2-(4-Chlorophenyl)ethyl ~500 (estimated) Chlorine (electron-withdrawing), ethyl linker
N-(2,6-dimethylphenyl)-... () 4N, 1S 2,6-Dimethylphenyl ~480 (estimated) Methyl groups (electron-donating), steric bulk
N-(4-{6-oxo-5,12,14-trioxa...} () 1N, 3O 4-Phenyl ~450 (estimated) Oxygen-rich core, planar conformation

The ethyl linker may confer flexibility, contrasting with the rigid phenyl group in ’s trioxa analog .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups : The chlorine atom in the target compound increases electrophilicity, which could enhance reactivity in nucleophilic environments compared to the dimethylphenyl analog .

Physicochemical Properties

  • Solubility : The chlorophenyl-ethyl substituent likely reduces aqueous solubility compared to the trioxa analog (), which has a more polar core .
  • Melting Points : While direct data for the target compound is unavailable, ’s analog (with a 4-chlorophenyl group) exhibits a melting point of 174–176°C, suggesting that the target compound may have a comparable range .

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